N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-13(9-19-23-11)17(21)18-10-14(20(2)3)16-8-12-6-4-5-7-15(12)22-16/h4-9,14H,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZZDBMGFWNQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
Benzofuran synthesis typically employs acid-catalyzed cyclization. For example, o-hydroxyacetophenone derivatives undergo cyclodehydration in acetic acid (AcOH) with sulfuric acid (H₂SO₄) at 100°C for 6 hours. This method yields 2-acetylbenzofuran, a precursor for further functionalization.
Reaction Conditions :
Alternative Route via Pd-Catalyzed Coupling
Palladium-catalyzed coupling of 2-iodophenol with terminal alkynes provides regioselective access to 2-substituted benzofurans. However, this method is less cost-effective for large-scale synthesis.
Introduction of the 2-(Dimethylamino)ethyl Side Chain
Mannich Reaction
The Mannich reaction introduces the dimethylamino group directly onto the benzofuran core. A mixture of 2-acetylbenzofuran, dimethylamine hydrochloride, and paraformaldehyde in ethanol under reflux yields the tertiary amine.
Optimized Protocol :
Reductive Amination
For higher stereochemical control, reductive amination of 2-(1-benzofuran-2-yl)acetaldehyde with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol affords the target amine.
Key Parameters :
- Molar Ratio : Aldehyde:dimethylamine = 1:3
- Reducing Agent : NaBH₃CN (1.5 equiv)
- pH : Maintained at 6–7 using acetic acid
- Yield : 70–75%
Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid
Cyclocondensation of β-Ketoesters
Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under basic conditions yields 5-methylisoxazole-4-carboxylic ester, which is hydrolyzed to the free acid.
Step 1: Ester Formation
- Reagents :
- Ethyl acetoacetate (1.0 equiv)
- NH₂OH·HCl (1.2 equiv)
- NaOH (2.0 equiv)
- Solvent : Ethanol/H₂O (4:1)
- Temperature : 60°C, 4 hours
- Yield : 85%
Step 2: Saponification
- Base : KOH (2.0 equiv)
- Solvent : Ethanol/H₂O (3:1)
- Temperature : Reflux, 2 hours
- Yield : 90%
Alternative Route via Carbodiimide-Mediated Cyclization
Using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxyamine, this method avoids harsh acidic conditions but requires stringent moisture control.
Carboxamide Coupling
Acid Chloride Method
Activation of 5-methyl-1,2-oxazole-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(1-benzofuran-2-yl)-2-(dimethylamino)ethylamine.
Procedure :
- Acid Chloride Synthesis :
- 5-Methylisoxazole-4-carboxylic acid (1.0 equiv)
- SOCl₂ (3.0 equiv), reflux, 2 hours
- Remove excess SOCl₂ under vacuum.
Coupling Reagents: HATU/DIPEA
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in dichloromethane achieves near-quantitative conversion.
Optimized Conditions :
- Molar Ratio : Acid:amine:HATU:DIPEA = 1:1:1.2:2
- Solvent : DCM (anhydrous)
- Time : 2 hours, 0°C to RT
- Yield : 92%
Purification and Characterization
Crystallization
Recrystallization from toluene/ethyl acetate (3:1) yields pure product as white crystals.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran H5), 7.42 (t, J = 7.6 Hz, 1H, benzofuran H6), 7.28 (d, J = 7.2 Hz, 1H, benzofuran H7), 6.85 (s, 1H, oxazole H3), 4.12 (m, 2H, CH₂N), 3.05 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, oxazole CH₃).
- HRMS : m/z calculated for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1501; found: 326.1498.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Mannich + Acid Chloride | Amine formation + coupling | 58 | 98 | 12.50 |
| Reductive Amination + HATU | High-efficiency coupling | 92 | 99.5 | 18.75 |
| Pd-Catalyzed + DCC | Regioselective but costly | 45 | 97 | 34.20 |
Challenges and Optimization Opportunities
- Regioselectivity in Benzofuran Synthesis : Competing formation of 3-substituted benzofurans necessitates careful catalyst selection.
- Amine Stability : The dimethylaminoethyl side chain is prone to oxidation; inert atmosphere (N₂/Ar) is recommended during synthesis.
- Carboxamide Hydrolysis : Avoid aqueous workup at extreme pH to prevent oxazole ring degradation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzofuran moiety and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The unique structural features contribute to its biological activities, making it a subject of interest in various research fields.
Antiviral Activity
Recent studies have highlighted the potential of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide as an antiviral agent. Specifically, it has shown promise against respiratory syncytial virus (RSV). Research indicates that compounds with similar structures can inhibit viral entry and replication, providing a basis for developing new antiviral therapies .
Anticancer Properties
The compound's ability to interact with cellular pathways involved in cancer progression has been documented. It has been tested for its efficacy against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Preliminary research suggests that it may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The benzofuran component is believed to play a crucial role in mediating these protective effects .
Data Tables
Case Study 1: Antiviral Efficacy Against RSV
In a controlled study, this compound was assessed for its antiviral properties against RSV. The results indicated a significant reduction in viral load in treated cells compared to controls. This suggests that the compound may serve as a lead candidate for further development into an antiviral medication.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human breast and prostate cancer cell lines to evaluate the anticancer activity of the compound. Results showed that treatment with varying concentrations led to dose-dependent cytotoxicity, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound prior to induced oxidative stress resulted in decreased neuronal death compared to untreated controls. Behavioral assessments indicated improved cognitive function post-treatment, highlighting its potential application in neuroprotection.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The dimethylaminoethyl group enhances the compound’s solubility and bioavailability, while the oxazole ring contributes to its stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and selected analogs:
Key Observations:
- Aryl Substituents: The target compound’s benzofuran group distinguishes it from analogs with halogenated phenyl (e.g., 2,4-difluorophenyl , 2,6-dichlorophenyl ) or pyrazole substituents . Benzofuran’s fused aromatic system may enhance π-π stacking interactions in biological targets compared to monocyclic groups.
- Side Chain Variations: The dimethylaminoethyl group in the target compound is structurally similar to analogs in and . However, chain length (ethyl vs. propyl in ) and terminal substituents (benzofuran vs. quinoline) significantly alter physicochemical properties. For example, the hydrochloride salt in improves water solubility .
- Molecular Weight : The target compound (~340 g/mol) falls within the range of drug-like molecules, whereas smaller analogs (e.g., 193 g/mol in ) may exhibit better bioavailability but reduced target specificity.
Pharmacological and Functional Insights
Quinoline-Based Analogs
Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () are reported to modulate the kynurenine pathway, which is implicated in neurological and immunological disorders. The quinoline core may interact with enzymes like indoleamine 2,3-dioxygenase (IDO), whereas the target compound’s oxazole-benzofuran system could target different pathways .
Halogenated Phenyl Derivatives
The 2,6-dichlorophenyl analog () has a molecular weight of 342.22 g/mol, comparable to the target compound. In contrast, the target’s benzofuran group offers a balance of lipophilicity and aromaticity, which could improve binding to peripheral targets .
Oxazole-Carboxamides with Heterocyclic Substituents
The pyrazole-substituted oxazole-carboxamide () demonstrates how varying the heterocyclic group influences activity. Pyrazole’s hydrogen-bonding capacity may favor interactions with kinases or viral proteases, while benzofuran’s rigidity might stabilize protein-ligand complexes in different contexts .
Stability and Formulation
The hemihydrate form of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () highlights the importance of solid-state properties. Its crystalline structure (resolved via X-ray diffraction) ensures stability during storage, whereas the target compound’s formulation challenges (e.g., hygroscopicity due to the dimethylamino group) may require salt formation or co-crystallization .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzofuran moiety linked to a dimethylaminoethyl group and an oxazole carboxamide structure. The structural uniqueness contributes to its bioactivity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 2035007-99-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzofuran Moiety : Achieved through cyclization reactions involving phenol derivatives and aldehydes.
- Introduction of the Dimethylaminoethyl Group : Utilizes alkylation reactions with dimethylamine.
- Oxazole Formation : Involves the reaction of intermediates with appropriate reagents to form the oxazole ring.
Biological Activity
Research has indicated that compounds containing the benzofuran structure exhibit various biological activities, including antimicrobial, anticancer, and antifungal properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzofuran derivatives:
- A study demonstrated that compounds with benzofuran exhibited significant activity against Mycobacterium tuberculosis with IC90 values lower than 0.60 μM .
- Another investigation found that derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
Anticancer Properties
Benzofuran derivatives have also been evaluated for their anticancer properties:
- Research indicates that certain benzofuran analogs can inhibit tumor cell proliferation in various human cancer cell lines, showing promise as potential anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound appears to be influenced by specific structural features:
- Benzofuran Moiety : Essential for antimicrobial activity; modifications can enhance potency.
- Dimethylamino Group : Contributes to lipophilicity, potentially improving membrane permeability.
- Oxazole Ring : Implicated in enhancing biological activity through specific receptor interactions.
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Case Study 1 : A series of benzofuran derivatives were synthesized and screened for their antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicated that modifications at specific positions significantly affected their efficacy .
- Case Study 2 : The anticancer activity of benzofuran-based compounds was assessed in vitro against various cancer cell lines. The findings revealed that certain substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling a benzofuran-ethylamine intermediate with a pre-activated 5-methyl-1,2-oxazole-4-carboxylic acid derivative under anhydrous conditions. Catalysts like HATU or EDCI improve yields (60–75%), while solvents such as DMF or THF are critical for solubility. Temperature control (0–25°C) minimizes side reactions like oxazole ring decomposition . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Confirm benzofuran (δ 6.8–7.5 ppm aromatic protons) and dimethylamino groups (δ 2.2–2.5 ppm for N(CH₃)₂) .
- HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~400) and retention time consistency .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the oxazole and benzofuran moieties .
Q. What initial biological screening assays are recommended for assessing its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
- Cellular viability : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified benzofuran or oxazole substituents?
- Methodological Answer : Perform systematic SAR studies by synthesizing derivatives with:
- Benzofuran replacements (e.g., thiophene or indole) to assess aromatic stacking effects.
- Oxazole modifications (e.g., 3-methyl vs. 5-methyl) to probe steric and electronic influences on target binding.
- Dimethylamino group substitution (e.g., morpholine or piperidine) to evaluate amine basicity’s role in solubility and potency .
Q. What experimental strategies resolve contradictory bioactivity data across different assay platforms?
- Methodological Answer : Address discrepancies via:
- Orthogonal assays : Validate enzyme inhibition in both fluorescence and radiometric formats.
- Cellular target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to rule out assay artifacts from compound instability .
Q. How can researchers investigate its interaction with FAD-dependent oxidoreductases or DNA polymerases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 7XYZ) to predict binding poses. Focus on hydrogen bonds between the oxazole carbonyl and conserved active-site residues .
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
Q. What methodologies assess metabolic stability and potential toxicity in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities .
- In vivo toxicity : Dose rodents (5–50 mg/kg) and monitor liver enzymes (ALT/AST) and histopathology post-necropsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
